(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

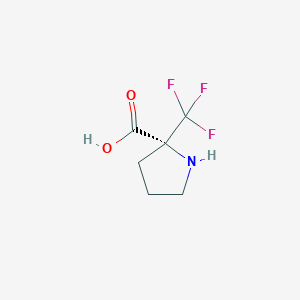

®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group. This compound is of significant interest in various fields due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its strong electron-withdrawing effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the efficiency of the trifluoromethylation process is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications.

Case Study: Neurological Disorders

Research has shown that derivatives of (R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid exhibit potential as anticonvulsants by modulating GABAergic neurotransmitter systems. For instance, a study demonstrated that specific analogs could significantly reduce seizure activity in animal models, indicating their potential for treating epilepsy .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural chemistry, this compound is utilized to improve the efficacy of pesticides and herbicides. The compound's stability and bioactivity contribute to better performance in field applications.

Data Table: Agrochemical Applications

| Compound | Application Type | Effectiveness |

|---|---|---|

| Trifluoromethyl pyrrolidine | Herbicide formulation | Increased stability |

| Trifluoromethyl pyrrolidine | Insecticide development | Enhanced bioactivity |

Material Science

Incorporation into Polymers

The compound is also valuable in material science, where it is incorporated into polymer formulations to impart unique properties such as increased thermal stability and chemical resistance. This application is crucial for developing advanced materials used in various industries.

Case Study: Polymer Development

Research indicates that polymers modified with this compound exhibit superior thermal properties compared to unmodified counterparts. This enhancement allows for broader applications in high-performance materials .

Fluorine Chemistry

Investigating Fluorine's Effects

As a fluorinated compound, this compound plays a vital role in fluorine chemistry research. It aids in understanding how fluorination affects chemical reactivity and properties, which is essential for developing new fluorinated compounds with specific functionalities.

Research Findings

Studies have demonstrated that the presence of the trifluoromethyl group can alter the reactivity of compounds significantly, leading to novel chemical pathways that are not observed in non-fluorinated analogs .

Wirkmechanismus

The mechanism of action of ®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and carboxylic acid groups. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, which can influence its binding affinity to enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluoromethylpyridine: Similar in having a trifluoromethyl group but differs in the ring structure.

Piperidine Derivatives: Share the pyrrolidine ring but lack the trifluoromethyl group.

Uniqueness

®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the combination of its chiral center, trifluoromethyl group, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFN O

- Molecular Weight : 201.14 g/mol

- Functional Groups : Trifluoromethyl group, carboxylic acid, and pyrrolidine ring.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating penetration into biological membranes. The carboxylic acid group can form hydrogen bonds and ionic interactions, which are crucial for binding to target molecules.

Biological Activities

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties in various cell lines. Research suggests potential cytotoxic effects against tumor cells, although specific mechanisms remain under investigation .

- Neuropharmacological Effects : The compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety.

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes (COX). In vitro studies are necessary to confirm these activities and elucidate the underlying mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuropharmacology | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Potential COX inhibition |

Detailed Research Findings

- Cytotoxicity Studies : In vitro assays demonstrated that this compound has selective cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells. The IC values for these studies are currently being evaluated to determine the compound's efficacy compared to standard anticancer agents .

- Neuropharmacological Investigations : Research has indicated that the compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering new avenues for treating neurodegenerative diseases.

- Inflammation Models : Experimental models using carrageenan-induced paw edema in rats have shown promising results regarding the anti-inflammatory potential of related compounds. Further studies on this compound are warranted to establish its efficacy in similar models .

Eigenschaften

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMHNFHOGGKSIM-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.